molecular formula C23H36O3 B1218806 4,5alpha-Dihydro-6beta-methyltestosterone propionate CAS No. 4419-88-9

4,5alpha-Dihydro-6beta-methyltestosterone propionate

Cat. No. B1218806
CAS RN: 4419-88-9
M. Wt: 360.5 g/mol
InChI Key: OIHORBOMFNFQBP-CMMFVDGISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17beta-Hydroxy-6beta-methyl-5alpha-androstan-3-one propionate is a steroid ester and a 3-oxo-5alpha-steroid.

Scientific Research Applications

  • Metabolic Transformations : Research shows that various testosterone analogues, including 4-methyltestosterone, undergo metabolic transformations such as hydroxylation at specific positions (e.g., 6beta-position) when incubated with hydroxylating agents like the fungus Fusarium culmorum (Świzdor & Kołek, 2005). Similarly, the metabolism of anabolic steroids by human recombinant cytochrome P450 enzymes, including CYP3A4, has been studied, revealing specific metabolic pathways and products (Rendic, Nolteernsting, & Schänzer, 1999).

  • Biological and Biochemical Applications : Various studies have explored the applications of testosterone and its analogues in different biological contexts. For instance, studies have examined the binding of testosterone analogues to receptors, such as androgen receptors, and their effects on gene transcription in neuronal cells (Pak et al., 2005). Additionally, the impact of these compounds on specific tissues like the prostate gland has been researched, providing insights into their potential therapeutic applications (Lesser & Bruchovsky, 1974).

  • Enzymatic Interactions and Inhibition : The interactions of testosterone analogues with enzymes such as aldoketoreductases in abdominal adipose tissue have been investigated. This research sheds light on the inactivation mechanisms of potent androgens and their conversion into inactive forms, which has implications for understanding fat distribution and metabolism in men (Blouin et al., 2006).

properties

CAS RN

4419-88-9

Product Name

4,5alpha-Dihydro-6beta-methyltestosterone propionate

Molecular Formula

C23H36O3

Molecular Weight

360.5 g/mol

IUPAC Name

[(5R,6R,8R,9S,10S,13S,14S,17S)-6,10,13-trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate

InChI

InChI=1S/C23H36O3/c1-5-21(25)26-20-7-6-17-16-12-14(2)19-13-15(24)8-10-22(19,3)18(16)9-11-23(17,20)4/h14,16-20H,5-13H2,1-4H3/t14-,16+,17+,18+,19-,20+,22-,23+/m1/s1

InChI Key

OIHORBOMFNFQBP-CMMFVDGISA-N

Isomeric SMILES

CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@H]4[C@@]3(CCC(=O)C4)C)C)C

SMILES

CCC(=O)OC1CCC2C1(CCC3C2CC(C4C3(CCC(=O)C4)C)C)C

Canonical SMILES

CCC(=O)OC1CCC2C1(CCC3C2CC(C4C3(CCC(=O)C4)C)C)C

Other CAS RN

4419-88-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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